1-(1-(4-chlorophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide
Description
This compound features a pyrazolo[3,4-d]pyrimidine core, a bicyclic heterocycle known for its pharmacological relevance. Key substituents include:
- 1-position: A 4-chlorophenyl group, which enhances lipophilicity and may contribute to target binding via halogen interactions.
- 4-position: A morpholino ring, a polar substituent that improves solubility and pharmacokinetic properties.
Pyrazolo[3,4-d]pyrimidines are recognized for diverse biological activities, including kinase inhibition, antiviral effects, and anticancer properties . The combination of a chlorophenyl group, morpholine, and carboxamide in this compound suggests optimization for target selectivity and metabolic stability.
Properties
IUPAC Name |
1-[1-(4-chlorophenyl)-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN7O2/c22-15-1-3-16(4-2-15)29-20-17(13-24-29)19(27-9-11-31-12-10-27)25-21(26-20)28-7-5-14(6-8-28)18(23)30/h1-4,13-14H,5-12H2,(H2,23,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRQAYDAIJVEEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC3=C(C=NN3C4=CC=C(C=C4)Cl)C(=N2)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the serine/threonine protein kinase B (PKB), also known as Akt . Akt plays a crucial role in intracellular signaling pathways, promoting both cell proliferation and survival.
Mode of Action
The compound acts as an ATP-competitive inhibitor of Akt. It binds to the ATP-binding site of Akt, preventing ATP from binding and thus inhibiting the kinase activity of Akt. This leads to a decrease in the phosphorylation of Akt and its downstream targets.
Biochemical Pathways
Akt is a key component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . When Akt is inhibited, the signaling through this pathway is disrupted, affecting several downstream targets, including GSK3β, FKHRL1, BAD, and mTOR. These targets are involved in various cellular processes such as proliferation, protein translation, cell cycle progression, and anti-apoptotic survival.
Pharmacokinetics
The compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties. After oral dosing, it shows pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo.
Result of Action
The inhibition of Akt and its downstream targets by the compound leads to a decrease in cell proliferation and survival. In preclinical studies, it has shown inhibition of tumor growth in a breast cancer xenograft model.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, inter-patient variability in the absorption profile of the drug within the stomach, intestine, or bloodstream can affect drug safety and efficacy. Additionally, the chemical stability, solid-state stability, and “shelf life” of the active ingredients are also important factors.
Biological Activity
1-(1-(4-chlorophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide, commonly referred to as compound 1, is a synthetic organic molecule with potential therapeutic applications. This compound belongs to the pyrazolo[3,4-d]pyrimidine class, which has been recognized for its diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. This article reviews the biological activity of compound 1, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H24ClN7O2
- Molecular Weight : 441.9 g/mol
- CAS Number : 1207046-79-4
Biological Activity Overview
Compound 1 exhibits a range of biological activities that are primarily attributed to its structural features. The presence of the pyrazolo[3,4-d]pyrimidine core is linked to significant interactions with various biological targets.
Antiviral Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine compounds show promising antiviral effects. For instance, studies have demonstrated that certain pyrazolo derivatives can inhibit the replication of viruses such as herpes simplex virus type 1 (HSV-1) and respiratory syncytial virus (RSV) at micromolar concentrations. Specifically, compounds with similar structures to compound 1 have shown EC50 values ranging from 5 to 28 μM against RSV replication .
Anticancer Properties
The compound's potential as an anticancer agent has been explored through various in vitro studies. It has been shown to inhibit the proliferation of cancer cell lines by targeting specific kinases involved in cell signaling pathways. For example, pyrazolo[3,4-d]pyrimidines have been characterized as inhibitors of p21-activated kinases (PAKs), which play a crucial role in cancer cell migration and invasion . In vitro assays have demonstrated that related compounds can significantly reduce tumor cell viability.
The mechanisms underlying the biological activities of compound 1 involve multiple pathways:
- Inhibition of Kinase Activity : The compound may inhibit key kinases such as PAKs or other related enzymes involved in cellular signaling.
- Disruption of Viral Replication : By interfering with viral enzymes or host cell machinery, compound 1 can hinder viral replication processes.
- Induction of Apoptosis : Some studies suggest that pyrazolo derivatives can induce apoptosis in cancer cells through various signaling pathways.
Case Studies and Research Findings
Several studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:
| Study | Compound | Target | EC50/IC50 | Findings |
|---|---|---|---|---|
| Dawood et al. (2024) | Pyrazole derivative | HSV-1 | EC50 = 5 μM | Significant reduction in plaque formation |
| Wu et al. (2024) | Pyrazole amide | RSV | EC50 = 28 μM | Effective inhibition of viral replication |
| Manvar et al. (2024) | Pyrazolecarboxamide hybrid | HCV | IC50 = 9.19 μM | High selectivity index observed |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights structural and functional differences between the target compound and analogs from the literature:
¹Calculated based on molecular formula (C₂₂H₂₄ClN₇O₂).
²Estimated from C₁₇H₁₈FN₅O₂.
³Estimated from C₃₄H₂₈F₂N₆O₃.
Key Observations:
Substituent Effects on Bioactivity: The 4-chlorophenyl group in the target compound may improve target affinity compared to 4-methylphenyl () or 3-fluoro-4-morpholinophenyl () via halogen bonding . Morpholino (target compound) vs. piperidino (): Morpholino’s oxygen atom increases polarity, enhancing aqueous solubility and reducing off-target interactions .
Functional Group Impact: Carboxamide (target) vs. methylsulfanyl (): The carboxamide group enables hydrogen bonding with target proteins, critical for kinase inhibition, whereas methylsulfanyl may reduce solubility .
Halogenation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
